(S)-1-(4-chlorophenyl)-7-isopropoxy-6-methoxy-2-(4-nitrophenyl)-1,2-dihydroisoquinolin-3(4H)-one
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Overview
Description
(S)-1-(4-chlorophenyl)-7-isopropoxy-6-methoxy-2-(4-nitrophenyl)-1,2-dihydroisoquinolin-3(4H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, an isopropoxy group, a methoxy group, and a nitrophenyl group attached to an isoquinolinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-chlorophenyl)-7-isopropoxy-6-methoxy-2-(4-nitrophenyl)-1,2-dihydroisoquinolin-3(4H)-one typically involves multiple steps, including the formation of the isoquinolinone core and the subsequent introduction of the various substituents. Common synthetic routes may include:
Formation of the Isoquinolinone Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Substituents: The chlorophenyl, isopropoxy, methoxy, and nitrophenyl groups can be introduced through various substitution reactions, often involving reagents such as halides, alcohols, and nitro compounds.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(4-chlorophenyl)-7-isopropoxy-6-methoxy-2-(4-nitrophenyl)-1,2-dihydroisoquinolin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield additional ketones or carboxylic acids, while reduction may produce amines.
Scientific Research Applications
(S)-1-(4-chlorophenyl)-7-isopropoxy-6-methoxy-2-(4-nitrophenyl)-1,2-dihydroisoquinolin-3(4H)-one has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biological studies to investigate molecular interactions.
Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-1-(4-chlorophenyl)-7-isopropoxy-6-methoxy-2-(4-nitrophenyl)-1,2-dihydroisoquinolin-3(4H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (S)-1-(4-chlorophenyl)-7-isopropoxy-6-methoxy-2-(4-nitrophenyl)-1,2-dihydroisoquinolin-3(4H)-one include other isoquinolinone derivatives with different substituents. Examples include:
1-(4-chlorophenyl)-2-(4-nitrophenyl)-1,2-dihydroisoquinolin-3(4H)-one: Lacks the isopropoxy and methoxy groups.
1-(4-chlorophenyl)-7-methoxy-2-(4-nitrophenyl)-1,2-dihydroisoquinolin-3(4H)-one: Lacks the isopropoxy group.
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which can confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H23ClN2O5 |
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Molecular Weight |
466.9 g/mol |
IUPAC Name |
(1S)-1-(4-chlorophenyl)-6-methoxy-2-(4-nitrophenyl)-7-propan-2-yloxy-1,4-dihydroisoquinolin-3-one |
InChI |
InChI=1S/C25H23ClN2O5/c1-15(2)33-23-14-21-17(12-22(23)32-3)13-24(29)27(19-8-10-20(11-9-19)28(30)31)25(21)16-4-6-18(26)7-5-16/h4-12,14-15,25H,13H2,1-3H3/t25-/m0/s1 |
InChI Key |
QICGSIQQNLMAOI-VWLOTQADSA-N |
Isomeric SMILES |
CC(C)OC1=C(C=C2CC(=O)N([C@H](C2=C1)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)[N+](=O)[O-])OC |
Canonical SMILES |
CC(C)OC1=C(C=C2CC(=O)N(C(C2=C1)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)[N+](=O)[O-])OC |
Origin of Product |
United States |
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